molecular formula C6H8N2O B1330466 2,3-Diaminophenol CAS No. 59649-56-8

2,3-Diaminophenol

Cat. No. B1330466
Key on ui cas rn: 59649-56-8
M. Wt: 124.14 g/mol
InChI Key: PCAXITAPTVOLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05106862

Procedure details

2,3-dinitrophenol (80%) 25 g (0.11 mol) was dissolved in 700 ml ethanol and 0.5 g Pd/C was added. The mixture was hydrogenated at room temperature until the uptake of hydrogen ceased (4 h). The solution was filtered (celite) in N2 -atmosphere and evaporated to dryness in vacuo to give the title compound as an unstable oil (18 g), which was used immediately for the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:5]=1[OH:13])([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1[N+](=O)[O-])O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(4 h)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered (celite) in N2
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1N)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 131.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.